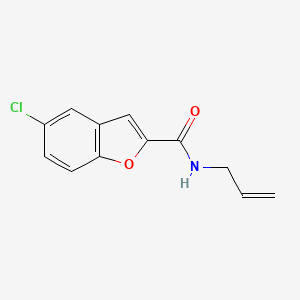

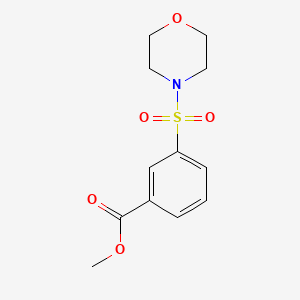

Methyl 3-(morpholinosulfonyl)benzoate

カタログ番号 B2415651

CAS番号:

412940-98-8

分子量: 285.31

InChIキー: IRGQOQZEMROKPB-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

Methyl 3-(morpholinosulfonyl)benzoate is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. This compound is also known as MMSB or MSB and has a molecular weight of 327.36 g/mol.

科学的研究の応用

Metabolic Fate and Drug Testing

- Methyl 3-(morpholinosulfonyl)benzoate, specifically in the form of QMMSB, has been studied for its metabolic fate. The study identified in vitro phase I and II metabolites of QMMSB, suggesting the importance of ester hydrolysis in its metabolism. CYP2C8, CYP2C9, CYP3A4, and CYP3A5 isozymes were involved in hydroxylation processes, indicating a low probability of drug-drug interactions due to CYP inhibition (Richter et al., 2022).

Antiproliferative Activity in Cancer Treatment

- A compound structurally related to this compound, GN39482, showed promising antiproliferative activity towards human cancer cells. MorphoBase and ChemProteoBase profiling analyses classified compound 6m (GN39482) as a tubulin inhibitor, which could be a key factor in its antiproliferative activity (Minegishi et al., 2015).

Molecular Structure Identification

- The identification of compounds structurally related to this compound, such as 3-[(2-morpholinoethylimino)methyl]benzene-1,2-diol, was conducted using density functional theory. This study provided detailed insights into the molecular structure, vibrational frequencies, and thermodynamic properties (Parlak et al., 2011).

Hepatitis B Inhibitor

- Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, a derivative of this compound, has been evaluated as a potential inhibitor of hepatitis B. The compound showed nanomolar inhibitory activity against HBV in vitro (Ivachtchenko et al., 2019).

特性

IUPAC Name |

methyl 3-morpholin-4-ylsulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S/c1-17-12(14)10-3-2-4-11(9-10)19(15,16)13-5-7-18-8-6-13/h2-4,9H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGQOQZEMROKPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

3-(Morpholinosulfonyl)benzoic acid (100 mg, 0.369 mmol) was refluxed overnight in methanol in the presence of catalytic concentrated H2SO4 at 65° C. The reaction was monitored by TLC. After completion of the reaction, the solvent was removed by vacuum and then compound was purified by column chromatography to yield the title compound as an off white solid (60 mg). 1H NMR (400 MHz, CDCl3): δ 8.38 (t, 1H, J=1.6 Hz), 8.27 (m, 1H), 7.92 (m, 1H), 7.64 (t, 1H, J=8.0 Hz), 3.95 (s, 3H), 3.73 (m, 4H), 3.00 (m, 4H). ESI-MS: 286.1 [M+H]+.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B2415570.png)

![2-(3,4-Dimethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2415571.png)

![4-[(Cyclohexylthio)methyl]benzoic acid](/img/structure/B2415574.png)

![(Z)-methyl 2-(3-oxo-1-(4-oxo-3-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-2-yl)acetate](/img/structure/B2415575.png)

![tert-Butyl 1,3-dioxopyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2415577.png)

![8,10-dimethyl-N-(3-morpholinopropyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2415579.png)

![2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2415581.png)